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Compound Name: Hexafluoro-2-butyne

Cat. No.: B1329351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hexafluoro-2-butyne (HFB) is a symmetrical, electron-deficient alkyne with the chemical

formula C₄F₆. Its unique electronic properties, conferred by the six fluorine atoms, make it a

highly reactive and versatile building block in organic and organometallic chemistry. This

technical guide provides an in-depth overview of the fundamental properties, synthesis,

reactivity, and handling of hexafluoro-2-butyne, with a focus on its applications in research

and development.

Core Properties
Hexafluoro-2-butyne is a colorless, toxic gas at standard temperature and pressure.[1] Its

fundamental physical and chemical properties are summarized in the tables below for easy

reference.
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Property Value Reference(s)

Chemical Formula C₄F₆ [1]

Molecular Weight 162.03 g/mol [1]

Appearance Colorless gas [1]

Boiling Point -25 °C [1]

Melting Point -117 °C [1]

Density 1.602 g/cm³ (liquefied) [1]

Vapor Pressure 105 psi @ 20 °C

Chemical Identifiers
Identifier Value Reference(s)

CAS Number 692-50-2 [1]

IUPAC Name
1,1,1,4,4,4-Hexafluorobut-2-

yne
[1]

Synonyms
HFB, Perfluoro-2-butyne,

Bis(trifluoromethyl)acetylene
[1]

InChI
InChI=1S/C4F6/c5-3(6,7)1-2-

4(8,9)10
[1]

SMILES FC(F)(F)C#CC(F)(F)F

Synthesis of Hexafluoro-2-butyne
Several synthetic routes to hexafluoro-2-butyne have been established. The choice of method

often depends on the availability of starting materials and the desired scale of the reaction.

From Acetylenedicarboxylic Acid and Sulfur
Tetrafluoride
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A common laboratory-scale synthesis involves the reaction of acetylenedicarboxylic acid with

sulfur tetrafluoride (SF₄).

Reaction: HOOC-C≡C-COOH + 2 SF₄ → F₃C-C≡C-CF₃ + 2 SOF₂ + 2 HF

Experimental Protocol:

Materials: Acetylenedicarboxylic acid, Sulfur tetrafluoride (SF₄).

Procedure:Detailed experimental conditions for this specific reaction, including stoichiometry,

solvent, temperature, pressure, and reaction time, are not extensively detailed in the readily

available literature and should be developed with caution in a specialized laboratory setting

due to the hazardous nature of SF₄.

Purification: The crude product is typically purified by fractional distillation.[2]

From Hexachlorobutadiene and Potassium Fluoride
Another viable synthetic method is the reaction of hexachlorobutadiene with potassium fluoride

(KF).[3]

Reaction: Cl₂C=CCl-CCl=CCl₂ + 6 KF → F₃C-C≡C-CF₃ + 6 KCl

Experimental Protocol:

Materials: Hexachlorobutadiene, Anhydrous potassium fluoride.

Procedure:Specific, detailed protocols for this reaction are proprietary or not widely

published. The reaction generally involves heating the reactants at elevated temperatures,

possibly in a polar aprotic solvent.

Purification: The volatile product is collected and purified by distillation.

Dehalogenation of 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-
butene
A more recent approach involves the dehalogenation of 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-

butene.
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Reaction: F₃C-CCl=CCl-CF₃ + Zn → F₃C-C≡C-CF₃ + ZnCl₂

Experimental Protocol:

Materials: (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene, Zinc (Zn) dust,

Dimethylformamide (DMF).[4]

Procedure: The reaction is carried out in the liquid phase using zinc in DMF as the

dechlorinating agent.[4]

Purification: The product is isolated from the reaction mixture, likely by distillation, and can

be used in subsequent reactions, such as the synthesis of Z-1,1,1,4,4,4-hexafluoro-2-

butene.[4]

Spectroscopic Data
The structural elucidation of hexafluoro-2-butyne and its reaction products relies on various

spectroscopic techniques.

NMR Spectroscopy

Nucleus
Chemical
Shift (ppm)

Multiplicity
Coupling
Constant
(J)

Assignment
Reference(s
)

¹³C
Not available

in detail
CF₃, C≡C [1]

¹⁹F
Not available

in detail
CF₃ [1]

Note: While NMR spectra for hexafluoro-2-butyne are available, detailed and assigned

chemical shift and coupling constant data are not consistently reported in readily accessible

literature.

Infrared (IR) Spectroscopy
Infrared and Raman spectra of hexafluoro-2-butyne have been studied, providing insights into

its vibrational modes.[5]
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Wavenumber (cm⁻¹) Assignment

Specific peak assignments are not readily

available in a consolidated format.
C≡C stretch, C-F stretch

Mass Spectrometry
The electron ionization (EI) mass spectrum of hexafluoro-2-butyne provides a characteristic

fragmentation pattern useful for its identification.[6]

m/z Relative Intensity Possible Fragment

162 ~40% [C₄F₆]⁺ (Molecular Ion)

143 ~50% [C₄F₅]⁺

93 100% [C₃F₃]⁺ (Base Peak)

69 ~30% [CF₃]⁺

Chemical Reactivity and Applications
The electron-withdrawing nature of the two trifluoromethyl groups makes the triple bond of

hexafluoro-2-butyne highly electrophilic. This property drives its utility in several key chemical

transformations.

Diels-Alder Reactions
Hexafluoro-2-butyne is a potent dienophile in [4+2] cycloaddition reactions with a wide range

of dienes.[3]

Reaction with Anthracene (A Representative Protocol):

Materials: Anthracene, Hexafluoro-2-butyne, Xylene (solvent).[7][8]

Procedure:

In a round-bottomed flask equipped with a reflux condenser, dissolve anthracene in

xylene.[7][8]
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Introduce hexafluoro-2-butyne gas into the solution.

Heat the mixture to reflux for a specified period. The reaction progress can be monitored

by the disappearance of the characteristic yellow color of anthracene.[7]

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to

induce crystallization of the product.[7]

Collect the crystalline product by vacuum filtration.[7]

Product: 9,10-Dihydro-9,10-ethenoanthracene-11,12-bis(trifluoromethyl)

Reaction with Sulfur
Hexafluoro-2-butyne reacts with elemental sulfur to form 3,4-bis(trifluoromethyl)-1,2-dithiete, a

stable, yellow liquid.[5]

Reaction: F₃C-C≡C-CF₃ + 2 S → (CF₃)₂C₂S₂

Experimental Protocol:

Materials: Hexafluoro-2-butyne, Sulfur.

Procedure: The reaction is typically carried out by passing hexafluoro-2-butyne gas through

molten sulfur.[5]

Product: 3,4-Bis(trifluoromethyl)-1,2-dithiete. This product is a versatile ligand in coordination

chemistry.[5]

Safety and Handling
Hexafluoro-2-butyne is a toxic gas and requires careful handling in a well-ventilated fume

hood.[1]

GHS Hazard Information
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Pictogram Signal Word Hazard Statement(s)

GHS04: Gas cylinder Warning

H280: Contains gas under

pressure; may explode if

heated.

GHS06: Skull and crossbones Danger H331: Toxic if inhaled.

Data sourced from PubChem.[1]

Personal Protective Equipment (PPE):

Safety glasses with side shields or goggles.

Chemical-resistant gloves.

Laboratory coat.

For operations with a potential for gas release, a self-contained breathing apparatus (SCBA)

is recommended.

Storage:

Store in a cool, dry, well-ventilated area in tightly sealed cylinders away from heat and

ignition sources.

Visualizing Chemical Pathways and Workflows
Synthesis of Hexafluoro-2-butyne via Dehalogenation
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Synthesis of Hexafluoro-2-butyne

Starting Material

Dehalogenation Reaction

Product

Purification

2,3-Dichloro-1,1,1,4,4,4-
hexafluoro-2-butene
(F₃C-CCl=CCl-CF₃)

React with Zinc (Zn)
in Dimethylformamide (DMF)

Step 1

Hexafluoro-2-butyne
(F₃C-C≡C-CF₃)

Step 2

Fractional Distillation

Step 3

Click to download full resolution via product page

Caption: Workflow for the synthesis of hexafluoro-2-butyne.

Diels-Alder Reaction with Anthracene
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Diels-Alder Reaction of Hexafluoro-2-butyne

Reactants

Reaction Conditions

Product

Anthracene
(Diene)

Xylene Solvent
Reflux

Hexafluoro-2-butyne
(Dienophile)

Diels-Alder Adduct
(9,10-Dihydro-9,10-ethenoanthracene-

11,12-bis(trifluoromethyl))

[4+2] Cycloaddition

Click to download full resolution via product page

Caption: Diels-Alder reaction of HFB with anthracene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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